molecular formula C24H28ClN3O4S B12628396 N-(3-chlorophenyl)-1-({1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-prolinamide

N-(3-chlorophenyl)-1-({1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-prolinamide

Cat. No.: B12628396
M. Wt: 490.0 g/mol
InChI Key: ATLOPUKNXSBMQR-QFIPXVFZSA-N
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Description

N-(3-chlorophenyl)-1-({1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-prolinamide is a synthetic organic compound. It is characterized by the presence of a chlorophenyl group, a sulfonyl piperidine moiety, and a prolinamide structure. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-1-({1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-prolinamide typically involves multi-step organic synthesis. The general steps might include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfonyl group: Sulfonylation reactions using sulfonyl chlorides and appropriate bases.

    Attachment of the chlorophenyl group: This can be done through nucleophilic substitution reactions.

    Formation of the prolinamide structure: This involves coupling reactions with proline derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methyl group on the phenyl ring.

    Reduction: Reduction reactions might target the sulfonyl group or the carbonyl group in the prolinamide structure.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or alkyl halides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3-chlorophenyl)-1-({1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-prolinamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-1-({1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-prolinamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-chlorophenyl)-1-({1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-alaninamide
  • **N-(3-chlorophenyl)-1-({1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-valinamide

Uniqueness

The uniqueness of N-(3-chlorophenyl)-1-({1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-prolinamide lies in its specific structural features, such as the combination of the chlorophenyl group, sulfonyl piperidine moiety, and prolinamide structure. These features might confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C24H28ClN3O4S

Molecular Weight

490.0 g/mol

IUPAC Name

(2S)-N-(3-chlorophenyl)-1-[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C24H28ClN3O4S/c1-17-7-9-21(10-8-17)33(31,32)27-14-11-18(12-15-27)24(30)28-13-3-6-22(28)23(29)26-20-5-2-4-19(25)16-20/h2,4-5,7-10,16,18,22H,3,6,11-15H2,1H3,(H,26,29)/t22-/m0/s1

InChI Key

ATLOPUKNXSBMQR-QFIPXVFZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCC[C@H]3C(=O)NC4=CC(=CC=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCCC3C(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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